molecular formula C8H9F2NO2 B13124465 5-(Aminomethyl)-2-(difluoromethoxy)phenol CAS No. 943816-64-6

5-(Aminomethyl)-2-(difluoromethoxy)phenol

Cat. No.: B13124465
CAS No.: 943816-64-6
M. Wt: 189.16 g/mol
InChI Key: SWXVHEQIANJCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-2-(difluoromethoxy)phenol is an organic compound characterized by the presence of an aminomethyl group and a difluoromethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the formylation of phenol derivatives using formamidine acetate and acetic anhydride . This method does not require high temperatures or the addition of strong acids or bases, making it a convenient and efficient process.

Industrial Production Methods

Industrial production of 5-(Aminomethyl)-2-(difluoromethoxy)phenol may involve large-scale synthesis techniques such as the Dow process or air oxidation of cumene . These methods allow for the production of phenol derivatives in large quantities, which can then be further modified to introduce the aminomethyl and difluoromethoxy groups.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-(difluoromethoxy)phenol involves its interaction with molecular targets and pathways in biological systems. For example, in oxidation reactions, the compound undergoes regioselective double oxidation to form quinones, which can interact with various biomolecules . The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Aminomethyl)-2-(difluoromethoxy)phenol include:

Uniqueness

This compound is unique due to its specific combination of aminomethyl and difluoromethoxy groups on a phenol ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

943816-64-6

Molecular Formula

C8H9F2NO2

Molecular Weight

189.16 g/mol

IUPAC Name

5-(aminomethyl)-2-(difluoromethoxy)phenol

InChI

InChI=1S/C8H9F2NO2/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-3,8,12H,4,11H2

InChI Key

SWXVHEQIANJCFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)O)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.